Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- can be achieved through several methods. One common approach involves the reduction of the corresponding benzaldehyde derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using catalytic hydrogenation of the corresponding benzaldehyde derivative. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to the corresponding benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2,4-dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.
Reduction: 2,4-dimethylbenzyl hydrocarbon.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of multiple methyl groups on the benzene ring can influence its reactivity and interaction with other molecules, leading to specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: The parent compound without the methyl substitutions.
2,4-Dimethylbenzyl Alcohol: A similar compound with fewer methyl groups.
2,4,6-Trimethylbenzyl Alcohol: Another derivative with different substitution patterns.
Uniqueness
Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- is unique due to the specific arrangement of methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and applications compared to its analogs.
Biological Activity
Benzenemethanol, a-(2,4-dimethylphenyl)-2,4,6-trimethyl- is an organic compound characterized by a complex structure featuring a benzene ring with multiple methyl substitutions and a hydroxymethyl group. Its molecular formula is C15H22O and it has a molecular weight of approximately 254.37 g/mol. This compound belongs to the class of benzenemethanols and has garnered attention in medicinal chemistry due to its potential biological activities.
1. Antimicrobial Properties
Research indicates that benzenemethanol derivatives exhibit significant antimicrobial activity. A study involving various phytochemicals from Withania somnifera (commonly known as Ashwagandha) identified benzenemethanol as one of the compounds with notable antibacterial properties. The GC-MS analysis showed that this compound contributes to the overall antimicrobial efficacy of the plant extracts, suggesting its potential use in developing natural antimicrobial agents .
2. Anticancer Activity
Benzenemethanol has also been studied for its anticancer properties. In vitro studies have shown that compounds with structural similarities to benzenemethanol can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that the presence of multiple methyl groups may enhance these effects .
3. Enzyme Interaction
The interactions of benzenemethanol with biological systems suggest it may influence enzyme activity and receptor binding. Research indicates that compounds similar to benzenemethanol can modulate the activity of certain enzymes involved in drug metabolism and the detoxification process, potentially impacting pharmacokinetics and drug efficacy .
Comparative Analysis of Related Compounds
To better understand the unique biological activity of benzenemethanol, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzenemethanol, alpha-dimethylphenyl | C9H12O | Simpler structure with one methyl group |
4-Methylbenzyl alcohol | C8H10O | Contains only one methyl substitution |
2,4-Dimethylbenzyl alcohol | C10H14O | Additional methyl group compared to benzenemethanol |
Benzyl alcohol | C7H8O | Lacks additional methyl groups |
Benzenemethanol's unique combination of multiple methyl groups distinguishes it from these related compounds, potentially enhancing its biological activity and utility in various applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on the methanolic extracts of Withania somnifera demonstrated that benzenemethanol exhibited significant antimicrobial activity against several bacterial strains. The study utilized GC-MS profiling to identify the active components within the extracts, revealing that benzenemethanol was one of the predominant compounds responsible for this activity .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focused on anticancer properties, derivatives of benzenemethanol were tested against human cancer cell lines. The results indicated that these compounds inhibited cell growth in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .
Properties
CAS No. |
42467-13-0 |
---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)-(2,4,6-trimethylphenyl)methanol |
InChI |
InChI=1S/C18H22O/c1-11-6-7-16(13(3)8-11)18(19)17-14(4)9-12(2)10-15(17)5/h6-10,18-19H,1-5H3 |
InChI Key |
FNDMWYSRIALYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=C(C=C(C=C2C)C)C)O)C |
Origin of Product |
United States |
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